molecular formula C14H13NO5 B10850702 N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide

N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide

Cat. No.: B10850702
M. Wt: 275.26 g/mol
InChI Key: QWXDIFRZEIADFB-UHFFFAOYSA-N
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Description

N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two hydroxyl groups on each benzene ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene rings can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic substitution reactions can occur at the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Quinones and their derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted benzamides depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

N-[(2,4-dihydroxyphenyl)methyl]-3,4-dihydroxybenzamide

InChI

InChI=1S/C14H13NO5/c16-10-3-1-9(12(18)6-10)7-15-14(20)8-2-4-11(17)13(19)5-8/h1-6,16-19H,7H2,(H,15,20)

InChI Key

QWXDIFRZEIADFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=C(C=C(C=C2)O)O)O)O

Origin of Product

United States

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